molecular formula C23H16ClI2N5O2S B11679781 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide

Cat. No.: B11679781
M. Wt: 715.7 g/mol
InChI Key: KPEUORHSKUFJJM-KKMKTNMSSA-N
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Description

2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its unique chemical structure, which includes a triazole ring, a chlorophenyl group, and a diiodophenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. The compound’s ability to modulate biological processes makes it valuable in understanding disease mechanisms.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the diiodophenyl group enhances its potential for iodine-based interactions, while the triazole ring provides stability and versatility in chemical reactions.

Properties

Molecular Formula

C23H16ClI2N5O2S

Molecular Weight

715.7 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H16ClI2N5O2S/c24-16-8-6-14(7-9-16)22-29-30-23(31(22)18-4-2-1-3-5-18)34-13-20(32)28-27-12-15-10-17(25)11-19(26)21(15)33/h1-12,33H,13H2,(H,28,32)/b27-12+

InChI Key

KPEUORHSKUFJJM-KKMKTNMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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